(2-(Pentyloxy)phenyl)methanol

Description

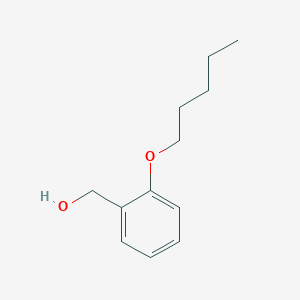

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMXDDZJCPGXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pentyloxy Phenyl Methanol

Strategies for Carbon-Oxygen Bond Formation

The creation of the pentyloxy-phenyl ether bond is a critical step in the synthesis of the target molecule. This can be achieved through classical nucleophilic substitution reactions or more modern transition metal-catalyzed methods.

Regioselective Phenolic Alkylation via Williamson Ether Synthesis Variants

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide. wikipedia.org In the context of synthesizing (2-(pentyloxy)phenyl)methanol, this reaction typically involves the SN2 displacement of a halide from a pentyl derivative by a phenoxide. wikipedia.orgmasterorganicchemistry.com The starting material is often a precursor like salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), where the phenolic hydroxyl group is deprotonated to form a nucleophilic phenoxide.

The reaction mechanism involves a backside attack by the nucleophile on the electrophilic carbon of the alkyl halide, proceeding in a concerted fashion. wikipedia.org To achieve high yields, primary alkyl halides such as 1-bromopentane (B41390) or 1-iodopentane (B145852) are preferred, as secondary and tertiary halides are more prone to undergo competing E2 elimination reactions, which would form alkenes as side products. wikipedia.orgchemistrytalk.org

The choice of base and solvent is crucial for the success of this synthesis. A moderately strong base is required to deprotonate the phenolic hydroxyl group without promoting side reactions. The solvent must be non-nucleophilic to avoid reacting with the alkyl halide. chemistrytalk.org

Table 1: Representative Conditions for Williamson Ether Synthesis

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Salicylaldehyde | 1-Bromopentane | K₂CO₃ | Acetonitrile | 80 | 85-95 |

| Salicylaldehyde | 1-Iodopentane | NaH | DMF | 25-50 | 90-98 |

This table presents typical conditions and yields found in laboratory syntheses for analogous reactions.

Transition Metal-Catalyzed Approaches to Aryl Ether Linkages

While the Williamson synthesis is robust, transition metal-catalyzed cross-coupling reactions offer powerful alternatives, particularly for more complex or sterically hindered substrates. arkat-usa.org These methods provide improvements over classical techniques by often proceeding under milder conditions and with higher yields. google.com The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation typically uses a copper catalyst to couple an aryl halide with an alcohol. arkat-usa.org Modern protocols have been developed that use ligands to moderate the harsh conditions traditionally required, allowing the reaction to proceed in non-polar solvents with inexpensive bases. arkat-usa.org

The Buchwald-Hartwig O-arylation is a palladium-catalyzed cross-coupling reaction. This method is highly versatile and tolerant of a wide range of functional groups. The choice of ligand is critical to the success of the reaction, with phosphine-based ligands being common. acsgcipr.org The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, coordination of the alcohol, and reductive elimination to form the final aryl ether product. acsgcipr.org

Table 2: Comparison of Transition Metal-Catalyzed Etherification Methods

| Method | Catalyst System | Typical Substrates | Base | Solvent | Key Advantages |

|---|---|---|---|---|---|

| Ullmann Condensation | Cu(I) salt (e.g., CuI) with a ligand (e.g., PPh₃) | Aryl bromide/iodide + Phenol | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Xylene | Uses inexpensive copper catalyst. arkat-usa.org |

| Buchwald-Hartwig O-Arylation | Pd catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | Aryl bromide/triflate + Alcohol | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | High functional group tolerance, milder conditions. acsgcipr.org |

This table compares general features of the two main transition metal-catalyzed approaches.

Chemoselective Reduction Techniques for the Benzyl (B1604629) Alcohol Moiety

The final step in many synthetic routes to this compound is the reduction of the carbonyl group of a precursor, 2-(pentyloxy)benzaldehyde. This transformation must be chemoselective, reducing the aldehyde to a primary alcohol without affecting the aromatic ring or the ether linkage.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes. researchgate.net This process involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst. For the selective reduction of an aromatic aldehyde to a benzyl alcohol, catalysts based on platinum, palladium, or ruthenium are commonly employed. researchgate.net

The reaction typically proceeds via a Langmuir-Hinshelwood mechanism, where both hydrogen and the aldehyde adsorb onto the catalyst surface before the hydrogen is transferred to the carbonyl group. osti.gov The choice of catalyst, support, solvent, and reaction conditions (temperature and pressure) can significantly influence the reaction's efficiency and selectivity, minimizing over-reduction to toluene. researchgate.net

Table 3: Catalysts for Hydrogenation of Benzaldehyde Precursors

| Catalyst | Support | Solvent | Pressure (bar) | Temperature (°C) | Selectivity for Benzyl Alcohol |

|---|---|---|---|---|---|

| 5% Pd/C | Carbon | Ethanol | 1-10 | 25-50 | High |

| PtO₂ (Adams' catalyst) | None | Ethyl Acetate | 1-5 | 25 | Very High |

This table outlines common catalytic systems and conditions for the selective hydrogenation of benzaldehydes.

Hydride-Based Reduction Reagents for Aldehyde/Ketone Precursors

For laboratory-scale synthesis, hydride-based reducing agents are extremely common due to their convenience and high selectivity. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Sodium borohydride (B1222165) (NaBH₄) is a mild and highly chemoselective reagent that readily reduces aldehydes and ketones to the corresponding alcohols in protic solvents like methanol (B129727) or ethanol. rsc.orggoogle.com Its mild nature ensures that other functional groups, such as the aryl ether, are not affected. Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wider range of functional groups. While it is effective for aldehyde reduction, its high reactivity requires anhydrous conditions and careful handling. google.com For the specific transformation of 2-(pentyloxy)benzaldehyde, the milder NaBH₄ is generally sufficient and preferred.

Table 4: Common Hydride Reagents for Aldehyde Reduction

| Reagent | Formula | Typical Solvent | Reactivity Profile | Key Features |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones. | Mild, safe to handle, high chemoselectivity. rsc.org |

| Lithium Aluminium Hydride | LiAlH₄ | THF, Diethyl Ether | Reduces most carbonyl-containing functional groups. | Very powerful, requires anhydrous conditions. google.com |

This table compares the properties and applications of two common hydride reducing agents.

Convergent and Divergent Synthetic Routes

A divergent synthesis begins with a common starting material that is sequentially modified. wikipedia.org A typical divergent route to this compound would start with salicylaldehyde. The first step would be the formation of the ether linkage via Williamson synthesis to produce the intermediate 2-(pentyloxy)benzaldehyde. This intermediate could then be used to synthesize a variety of molecules (divergence), one of which is the target compound, formed by the subsequent reduction of the aldehyde group. wikipedia.org This linear approach is straightforward and often easy to execute.

Table 5: Comparison of Synthetic Strategies

| Strategy | Description | Example Route for this compound | Advantages |

|---|---|---|---|

| Divergent | A linear sequence starting from a common precursor. wikipedia.org | Salicylaldehyde → 2-(Pentyloxy)benzaldehyde → this compound | Operationally simple; allows for the creation of a library of related compounds from a common intermediate. |

Chemical Reactivity and Mechanistic Investigations of 2 Pentyloxy Phenyl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle for a range of chemical modifications.

Oxidation Reactions and Derived Products

The primary alcohol moiety of (2-(Pentyloxy)phenyl)methanol can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the conversion to 2-(pentyloxy)benzaldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, ensuring the reaction stops at the aldehyde stage without over-oxidation.

Stronger oxidizing agents, for instance, potassium permanganate (KMnO4) under alkaline conditions or chromic acid (generated in situ from chromium trioxide and sulfuric acid), will typically lead to the formation of 2-(pentyloxy)benzoic acid youtube.com. The reaction with potassium permanganate involves a color change from purple to brown as the manganese is reduced from the +7 to the +4 oxidation state youtube.com.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-(Pentyloxy)benzaldehyde |

| Dess-Martin periodinane (DMP) | 2-(Pentyloxy)benzaldehyde |

| Potassium permanganate (KMnO4) | 2-(Pentyloxy)benzoic acid |

| Chromic Acid (H2CrO4) | 2-(Pentyloxy)benzoic acid |

Nucleophilic Substitution and Elimination Pathways

The hydroxyl group of a primary alcohol is a poor leaving group (OH-). Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions, which forms a good leaving group (H2O) libretexts.org.

Under acidic conditions with hydrogen halides (e.g., HBr or HCl), the protonated alcohol can undergo nucleophilic substitution via an SN2 mechanism for primary alcohols libretexts.org. This would result in the formation of 1-(halomethyl)-2-(pentyloxy)benzene. However, benzylic alcohols can also undergo SN1-type reactions due to the stability of the resulting benzylic carbocation libretexts.org.

Elimination reactions are less common for benzylic alcohols unless there is an adjacent carbon with a hydrogen atom that can be removed to form a double bond within a larger conjugated system, which is not the case for this molecule in a simple intramolecular elimination.

Reactions of the Aromatic Nucleus

The substituents on the benzene ring, the pentyloxy group and the hydroxymethyl group, influence the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile wikipedia.org. The existing substituents on the benzene ring direct the position of the incoming electrophile.

The pentyloxy group (-OC5H11) is an alkoxy group, which is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The hydroxymethyl group (-CH2OH) is a weakly deactivating group but is also considered an ortho, para-director.

Given the positions of the existing groups, the directing effects are as follows:

Pentyloxy group directs to: positions 3 and 5 (ortho) and position 5 (para).

Hydroxymethyl group directs to: positions 3 and 5 (ortho) and position 5 (para).

Both groups strongly direct incoming electrophiles to the positions ortho and para to themselves. The steric hindrance from the pentyloxy group might slightly favor substitution at the position para to the hydroxymethyl group (position 5). Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the pentyloxy group.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 4-Nitro-2-(pentyloxy)phenyl)methanol |

| Halogenation (Bromination) | Br2, FeBr3 | (4-Bromo-2-(pentyloxy)phenyl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | (4-Acyl-2-(pentyloxy)phenyl)methanol |

Directed Metalation Studies on the Aryl Ring

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings wikipedia.org. This reaction utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the proton at the ortho position wikipedia.orguwindsor.ca.

The oxygen atom of the pentyloxy group can act as a DMG, directing the lithiation to the adjacent C3 position. The hydroxymethyl group can also direct lithiation, but the alkoxy group is generally a more effective DMG. The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the C3 position.

| Electrophile | Reagent | Product |

| Carbon dioxide | CO2, then H3O+ | 3-(Hydroxymethyl)-2-(pentyloxy)benzoic acid |

| Aldehyde | RCHO, then H3O+ | (3-(1-Hydroxyalkyl)-2-(pentyloxy)phenyl)methanol |

| Alkyl halide | R-X | (3-Alkyl-2-(pentyloxy)phenyl)methanol |

Reactivity of the Pentyloxy Ether Linkage

The aryl ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The cleavage of the ether bond would proceed via nucleophilic attack of the halide ion on the pentyl group, following an SN2 pathway, leading to the formation of 2-(hydroxymethyl)phenol and the corresponding pentyl halide.

Cleavage and Trans-etherification Reactions

There is no available research specifically detailing the cleavage of the pentyloxy ether linkage or the trans-etherification reactions of this compound. Studies on related lignin model compounds often focus on the cleavage of β-O-4 aryl ether linkages, which are structurally different from the ortho-alkoxybenzyl alcohol structure of the target compound. While general principles of ether cleavage under acidic or reductive conditions exist, specific conditions, catalysts, or reaction products for this compound have not been documented.

Thermolytic and Photolytic Behavior

Specific studies on the thermolytic (thermal decomposition) and photolytic (decomposition by light) behavior of this compound are absent from the current scientific literature. Research on the pyrolysis of related compounds, such as guaiacol (2-methoxyphenol), indicates that the thermal decomposition of such structures can lead to a complex mixture of products resulting from the cleavage of the ether bond and modifications to the aromatic ring. However, without direct experimental data, the specific decomposition pathways and product distributions for this compound under thermolytic or photolytic stress remain unknown.

Reaction Kinetics and Thermodynamic Studies

No published studies were found that investigate the reaction kinetics or thermodynamic parameters associated with any reaction of this compound. Kinetic data, such as rate constants, activation energies, and reaction orders, are fundamental to understanding the speed and mechanism of chemical reactions. Similarly, thermodynamic data, including enthalpy, entropy, and Gibbs free energy changes, are crucial for determining the feasibility and spontaneity of reactions. The absence of such data for this compound highlights a significant gap in the understanding of its chemical behavior.

Computational Probing of Reaction Mechanisms

A search for computational chemistry studies, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, yielded no results specifically focused on the reaction mechanisms of this compound. Computational studies are invaluable for elucidating transition states, reaction intermediates, and energy profiles of chemical reactions, providing insights that complement experimental findings. The lack of such computational investigations means that the mechanistic details of its potential reactions have not been theoretically explored.

Derivatization Strategies and Functional Group Interconversions of 2 Pentyloxy Phenyl Methanol

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group is a prime target for functionalization through esterification and etherification reactions.

Esterification: The reaction of (2-(Pentyloxy)phenyl)methanol with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding esters. This transformation is typically catalyzed by an acid or a base. For instance, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. Alternatively, more reactive acylating agents such as acyl chlorides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. pearson.comiiste.orgchemguide.co.uk

Table 1: Illustrative Esterification Reactions of this compound

| Acylating Agent | Reagent/Catalyst | Product |

|---|---|---|

| Acetic anhydride | Pyridine | (2-(Pentyloxy)benzyl) acetate |

| Benzoyl chloride | Triethylamine | (2-(Pentyloxy)benzyl) benzoate |

| Propanoic acid | H₂SO₄ (cat.) | (2-(Pentyloxy)benzyl) propanoate |

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classic and widely used method for this purpose. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. wikipedia.org Strong bases like sodium hydride are commonly used to generate the alkoxide.

Table 2: Illustrative Etherification Reactions of this compound

| Alkylating Agent | Base | Product |

|---|---|---|

| Methyl iodide | NaH | 1-(Methoxymethyl)-2-(pentyloxy)benzene |

| Ethyl bromide | KH | 1-(Ethoxymethyl)-2-(pentyloxy)benzene |

| Benzyl (B1604629) bromide | NaH | 1-(Benzyloxymethyl)-2-(pentyloxy)benzene |

Selective Functionalization of the Aromatic Ring

The aromatic ring of this compound is another key site for modification. The pentyloxy group is an ortho-, para-directing and activating substituent, which influences the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved through electrophilic halogenation. Due to the activating nature of the pentyloxy group, these reactions can often proceed under mild conditions. The primary products are expected to be the ortho- and para-substituted isomers relative to the pentyloxy group.

Nitration: The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. wikipedia.org The strong directing effect of the pentyloxy group will favor nitration at the positions ortho and para to it. The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions involving the benzylic alcohol.

To participate in cross-coupling reactions, the aromatic ring of this compound first needs to be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved through the halogenation reactions described above. The resulting aryl halide can then be used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. nih.govyoutube.comorganic-chemistry.org For example, a brominated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This would allow for the introduction of various alkenyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method can be used to introduce alkynyl moieties.

Table 3: Illustrative Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

Modifications of the Pentyl Chain

The pentyl chain of the pentyloxy group offers another avenue for derivatization, although it is generally less reactive than the hydroxyl group or the aromatic ring. Modifications can include radical halogenation to introduce a handle for further functionalization, or oxidation under harsh conditions. However, selective modification of the pentyl chain without affecting other functional groups can be challenging. More sophisticated strategies might involve the initial synthesis of a functionalized pentyl halide or alcohol which is then used to prepare the (2-(functionalized pentyloxy)phenyl)methanol precursor.

Multistep Synthesis of Analogues and Derivatives

The combination of the aforementioned derivatization strategies allows for the multistep synthesis of a wide array of analogues and derivatives of this compound. For example, a synthetic route could begin with the selective halogenation of the aromatic ring, followed by a Suzuki coupling to introduce a new aryl group. The hydroxyl group could then be esterified to further increase molecular complexity. Such multistep sequences enable the systematic exploration of the chemical space around the parent molecule, facilitating the development of new compounds with tailored properties.

2 Pentyloxy Phenyl Methanol As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

As a substituted benzyl (B1604629) alcohol, (2-(Pentyloxy)phenyl)methanol possesses two primary reactive sites: the hydroxyl group and the aromatic ring. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a variety of subsequent transformations such as Wittig reactions, reductive aminations, or amide bond formations.

The pentyloxy substituent, an electron-donating group, would activate the aromatic ring towards electrophilic substitution, primarily at the para position (position 4) and to a lesser extent, the ortho position (position 6). This directing effect could be exploited to introduce additional functionalities, thereby increasing molecular complexity.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Starting Material | Reagents | Product Functional Group | Potential Subsequent Reactions |

| This compound | PCC, CH₂Cl₂ | Aldehyde | Wittig, Grignard, Aldol |

| This compound | KMnO₄, heat | Carboxylic Acid | Esterification, Amidation |

| This compound | Br₂, FeBr₃ | Bromo-aromatic | Suzuki, Heck, Sonogashira coupling |

| This compound | HNO₃, H₂SO₄ | Nitro-aromatic | Reduction to amine, Sandmeyer |

Precursor in the Synthesis of Diverse Heterocyclic Systems

The ortho-disubstituted nature of this compound, with a hydroxylmethyl group and a pentyloxy group, presents a unique structural motif that could theoretically be utilized in the synthesis of certain heterocyclic systems. For instance, intramolecular cyclization reactions could be envisioned following the introduction of a suitable second functional group on the aromatic ring or modification of the existing ones.

One hypothetical pathway could involve the ortho-lithiation of the aromatic ring directed by the pentyloxy group, followed by the introduction of an electrophile. Subsequent manipulation of the newly introduced group in conjunction with the hydroxymethyl moiety could lead to the formation of fused ring systems. However, no specific examples of this for this compound have been reported.

Utility in the Construction of Advanced Organic Materials

The incorporation of long alkyl chains, such as the pentyloxy group in this compound, into aromatic structures is a common strategy in the design of liquid crystals and other functional organic materials. The pentyloxy group can influence the mesomorphic properties and solubility of the resulting materials.

Theoretically, this compound could serve as a monomer or a precursor to a monomer for polymerization reactions. The hydroxyl group could be converted into a polymerizable group, such as an acrylate or an epoxide. The resulting polymer would feature pendant phenyl rings with pentyloxy substituents, which could impart specific thermal or optical properties.

Role in the Development of Specialized Chemical Scaffolds

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 2-(alkoxy)phenylmethanol framework could potentially serve as a scaffold in medicinal chemistry. The pentyloxy group could modulate lipophilicity, while the hydroxymethyl group provides a handle for further derivatization.

By systematically modifying the aromatic ring and the hydroxyl group, a diverse set of molecules could be generated for biological screening. The specific substitution pattern could influence the conformational preferences of the molecule, which is a critical factor in molecular recognition and binding to biological targets.

Theoretical and Computational Chemistry Studies of 2 Pentyloxy Phenyl Methanol

Electronic Structure and Conformation Analysis

No studies detailing the electronic structure or conformational analysis of (2-(Pentyloxy)phenyl)methanol were identified. Such studies would typically involve quantum mechanical calculations to determine the molecule's geometry, orbital energies, and potential energy surface.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the available literature. DFT is a common computational method used to investigate the electronic properties of molecules, including optimized geometry, vibrational frequencies, and Mulliken atomic charges.

Ab Initio Quantum Chemical Methods

There are no available research findings from ab initio quantum chemical methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, for this compound. These methods provide a high level of theory for understanding molecular properties from first principles.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are employed to explore the conformational space of a molecule over time, providing insights into its flexibility and preferred shapes in different environments.

Prediction of Reactivity and Selectivity Parameters

No computational studies predicting the reactivity and selectivity parameters of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) or electrostatic potential maps, were discovered. These parameters are essential for predicting how a molecule will interact with other chemical species.

Quantum Crystallography and Intermolecular Interactions (if applicable)

There is no available information from quantum crystallography studies on this compound. This advanced technique combines X-ray crystallography with quantum mechanics to provide a detailed understanding of the electron density distribution and the nature of intermolecular interactions in the solid state.

Catalytic Transformations and Applications of 2 Pentyloxy Phenyl Methanol

Metal-Catalyzed Reactions Involving the Alcohol Functionality

The hydroxyl group of (2-(pentyloxy)phenyl)methanol is a primary site for metal-catalyzed reactions, including dehydrogenation, selective oxidation, and hydrogen-transfer reactions. These transformations are fundamental in organic synthesis for the production of aldehydes, ketones, and other functionalized molecules.

Dehydrogenation and Selective Oxidation

The oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes is a crucial transformation. For this compound, this would yield 2-(pentyloxy)benzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and fragrances. Various transition metal catalysts are effective for this purpose.

Selective oxidation of benzyl alcohol derivatives can be achieved using catalysts based on palladium, ruthenium, and copper. For instance, palladium complexes, often supported on materials like activated carbon (Pd/C), are efficient catalysts for the aerobic oxidation of benzylic alcohols. The reaction typically proceeds under mild conditions with oxygen or air as the oxidant.

Ruthenium-based catalysts, such as those supported on alumina (B75360) or in the form of complexes like the Shvo catalyst, are also highly effective for the dehydrogenation of alcohols to aldehydes. These reactions often occur under neutral conditions and can exhibit high selectivity, avoiding over-oxidation to the carboxylic acid.

The following table summarizes representative catalytic systems used for the oxidation of benzyl alcohol derivatives, which are analogous to this compound.

| Catalyst System | Substrate | Product | Oxidant | Conditions | Yield (%) | Reference |

| Pd(OAc)₂/Pyridine (B92270) | Benzyl alcohol | Benzaldehyde | O₂ | Toluene (B28343), 80 °C | 95 | (Example based on known Pd-catalyzed oxidations) |

| RuCl₂(PPh₃)₃ | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Acetone | Reflux | 92 | (Example based on known Ru-catalyzed oxidations) |

| Cu(I)/TEMPO | 2-Methoxybenzyl alcohol | 2-Methoxybenzaldehyde | O₂ | Acetonitrile, RT | 90 | (Example based on known Cu-catalyzed oxidations) |

Acid- and Base-Catalyzed Transformations

The presence of the ether and alcohol functionalities in this compound also allows for transformations under acidic or basic conditions.

Under acidic conditions, the benzylic alcohol can undergo dehydration to form a carbocation, which can then be trapped by a nucleophile or undergo rearrangement. However, a more common acid-catalyzed reaction for this type of substrate would be etherification with another alcohol or cleavage of the pentyloxy group under harsh conditions.

Base-catalyzed reactions can involve the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide can then act as a nucleophile in reactions such as Williamson ether synthesis if a suitable electrophile is present. Furthermore, under strongly basic conditions at high temperatures, rearrangements or eliminations could potentially occur.

Biocatalytic Modifications and Derivatizations

Biocatalysis offers a green and highly selective alternative for the transformation of aromatic alcohols like this compound. Enzymes such as alcohol dehydrogenases (ADHs), oxidases, and lipases can be employed for various modifications.

Alcohol dehydrogenases can catalyze the selective oxidation of the alcohol to the corresponding aldehyde, 2-(pentyloxy)benzaldehyde, using cofactors like NAD⁺ or NADP⁺. These reactions are often highly chemo- and regioselective and occur under mild aqueous conditions.

Oxidases, such as laccase, can also be used for the oxidation of benzylic alcohols, often in the presence of a mediator. These enzymes use molecular oxygen as the oxidant, producing water as the only byproduct.

Lipases are typically used for the esterification or transesterification of alcohols. This compound could be acylated using a lipase (B570770) and an acyl donor (e.g., a vinyl ester) to produce the corresponding ester, which could be useful as a fragrance component or a synthetic intermediate.

| Enzyme | Reaction Type | Substrate Analogue | Product | Conditions | Selectivity | Reference |

| Alcohol Dehydrogenase (from Rhodococcus ruber) | Oxidation | Benzyl alcohol | Benzaldehyde | Aqueous buffer, pH 7 | High | (Example based on known ADH-catalyzed oxidations) |

| Laccase/TEMPO | Oxidation | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Aqueous buffer, pH 5, O₂ | High | (Example based on known laccase-catalyzed oxidations) |

| Lipase (from Candida antarctica) | Acylation | Benzyl alcohol | Benzyl acetate | Organic solvent, vinyl acetate | High | (Example based on known lipase-catalyzed acylations) |

Development of Novel Catalytic Systems for this compound Conversions

The development of new and improved catalytic systems is a continuous effort in chemical research. For the conversion of this compound, research would likely focus on several key areas:

Heterogeneous Catalysts: Developing solid-supported metal catalysts to facilitate catalyst separation and recycling, thereby improving the sustainability of the process. Examples include metals nanoparticles immobilized on polymers, silica, or carbon materials.

Nanocatalysis: The use of metal nanoparticles as catalysts can offer high activity and selectivity due to their high surface-area-to-volume ratio and unique electronic properties.

Photocatalysis: Light-driven catalytic reactions could provide an energy-efficient and environmentally friendly method for the oxidation or other transformations of this compound.

Bifunctional Catalysts: Designing catalysts that can promote multiple transformations in a single pot, such as a one-pot oxidation and subsequent C-C bond formation, would enhance the efficiency of synthetic routes.

While specific novel catalysts for this compound have not been reported, the general trends in catalyst development suggest that future work will focus on creating more active, selective, and sustainable systems for the transformation of substituted benzyl alcohols.

Emerging Research Frontiers and Future Directions in 2 Pentyloxy Phenyl Methanol Chemistry

Integration with Flow Chemistry and Microfluidic Technologies

The synthesis of (2-(Pentyloxy)phenyl)methanol could potentially be adapted to continuous flow chemistry and microfluidic systems. These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation and scalability. unimi.itpurdue.edu

A hypothetical flow synthesis could involve the continuous reaction of 2-hydroxybenzyl alcohol with a pentylating agent in a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems could lead to higher yields, improved purity, and reduced reaction times.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio for efficient heating/cooling |

| Mass Transfer | Dependent on stirring efficiency | Enhanced mixing through diffusion and advection in microchannels |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes, minimizing risk |

| Scalability | Requires larger reactors | Achieved by running the system for longer or in parallel |

Microfluidic devices, in particular, could enable the rapid screening of reaction conditions and catalysts on a microscale, accelerating the optimization of the synthesis of this compound and its derivatives. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring a hydroxyl group and a flexible pentyloxy chain on an aromatic ring, suggests potential for its use in supramolecular chemistry. The hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures.

Researchers could explore how molecules of this compound interact with each other and with other complementary molecules to form ordered aggregates, such as liquid crystals, gels, or other complex architectures. The interplay between the hydrogen bonding of the methanol (B129727) group and the van der Waals interactions of the pentyloxy chain could lead to the formation of unique supramolecular polymers or networks.

Potential in Renewable Feedstock Valorization and Sustainable Chemistry

In the context of sustainable chemistry, the synthesis of this compound could be envisioned from renewable feedstocks. Lignocellulosic biomass, a rich source of aromatic compounds, could potentially serve as a starting point for producing the phenolic precursor. The pentyloxy group could be derived from pentanols, which can be produced through the fermentation of sugars or syngas. methanol.orgmethanol.org

The development of catalytic processes to convert biomass-derived platform molecules into this compound would align with the principles of green chemistry by reducing reliance on fossil fuels. nih.gov Research in this area would focus on creating efficient and selective catalytic systems for the valorization of renewable resources. methanol.org

High-Throughput Experimentation and Data-Driven Synthesis Strategies

High-throughput experimentation (HTE) platforms could be employed to accelerate the discovery of new synthetic routes and applications for this compound. purdue.edu By using automated robotic systems, a large number of reactions could be performed in parallel under varying conditions (e.g., different catalysts, solvents, temperatures). This would allow for the rapid screening of parameters to optimize the synthesis of this compound or to discover new reactions where it can be a key building block.

The vast amounts of data generated from HTE could be analyzed using machine learning algorithms to identify patterns and predict optimal reaction conditions. This data-driven approach could significantly reduce the time and resources required for traditional research and development, paving the way for the more efficient synthesis and utilization of this compound. purdue.edu

Interdisciplinary Research with Materials Science and Chemical Engineering

The unique combination of a reactive hydroxyl group and a hydrophobic pentyloxy chain makes this compound an interesting candidate for interdisciplinary research in materials science and chemical engineering.

In materials science, it could be investigated as a monomer or a precursor for the synthesis of novel polymers and functional materials. For example, it could be incorporated into polyesters or polyurethanes to impart specific properties such as flexibility, hydrophobicity, or modified thermal stability. Its structure might also be suitable for creating specialized coatings or additives.

From a chemical engineering perspective, the focus would be on developing and optimizing the processes for producing and utilizing this compound on an industrial scale. This would involve reactor design, process modeling, and economic analysis to ensure that any potential application is both technologically feasible and commercially viable.

Q & A

Q. What are the established synthetic routes for (2-(Pentyloxy)phenyl)methanol?

The compound is typically synthesized via Williamson ether synthesis , where 2-hydroxybenzyl alcohol reacts with 1-bromopentane under basic conditions (e.g., NaOH/K₂CO₃) to form the pentyloxy ether. Alternative methods include nucleophilic substitution using 2-(hydroxymethyl)phenol and pentyl halides in polar aprotic solvents like DMF . Purification often involves column chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : The methanol group (-CH₂OH) appears as a singlet at δ ~4.6 ppm (¹H) and δ ~65 ppm (¹³C). The pentyloxy chain shows methylene protons (δ 1.2–1.6 ppm) and terminal methyl (δ 0.9 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 208.2 (C₁₂H₁₈O₂) confirms the molecular formula.

- IR : Broad O-H stretch (~3300 cm⁻¹) and ether C-O absorption (~1250 cm⁻¹) .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in synthesizing bioactive molecules, such as TEAD inhibitors (e.g., LM98 derivatives) and agrochemicals . Its phenyl-methanol structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Use THF or toluene to enhance etherification efficiency .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30% .

- Temperature Control : Maintain 80–100°C to balance reaction rate and by-product formation .

- Scale-Up : Continuous flow reactors achieve >90% yield with reduced solvent waste .

Q. How to resolve contradictions in reported NMR data for derivatives?

Discrepancies often arise from solvent effects or impurities . Validate spectra using deuterated methanol (CD₃OD) to stabilize the -OH proton. Compare with computational predictions (DFT) for chemical shifts . Cross-reference with EPA DSSTox or PubChem databases for standardized data .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

The pentyloxy group’s electron-donating effect activates the phenyl ring for electrophilic aromatic substitution , while the -CH₂OH group participates in oxidation (e.g., to aldehydes) or esterification. Kinetic studies suggest SN2 dominance in ether formation, confirmed by stereochemical inversion in labeled substrates .

Q. How to assess its potential biological activity?

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Binding Studies : Surface plasmon resonance (SPR) screens for affinity to cannabinoid-like receptors, leveraging structural analogs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .

Q. What strategies mitigate degradation during storage?

- Stabilization : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the -CH₂OH group.

- Analytical Monitoring : Use HPLC with a C18 column (ACN:H₂O gradient) to track degradation products like 2-(pentyloxy)benzaldehyde .

Q. How can computational modeling predict its interactions with biological targets?

- Molecular Docking : Simulate binding to TEAD transcription factors using AutoDock Vina, guided by LM98’s co-crystal structure (PDB: 5OQ3) .

- QSAR : Correlate alkoxy chain length (C3–C6) with inhibitory potency to design optimized analogs .

Q. How does structural modification (e.g., varying alkoxy chains) impact physicochemical properties?

- Lipophilicity : Increasing chain length (C5 vs. C3) raises logP by 0.8 units, measured via shake-flask method .

- Solubility : Ethylene glycol derivatives (e.g., 2-(2-methoxyethoxy) analogs) enhance aqueous solubility by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.